Home > Products > Screening Compounds P85971 > Thalidomide-5'-O-C6-acid
Thalidomide-5'-O-C6-acid -

Thalidomide-5'-O-C6-acid

Catalog Number: EVT-14904015
CAS Number:
Molecular Formula: C20H22N2O7
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Thalidomide-5'-O-C6-acid is synthesized through various organic reactions that modify the thalidomide structure. The compound is available from chemical suppliers and is used extensively in research settings to explore its biological activities and therapeutic applications .

Classification

Thalidomide-5'-O-C6-acid is classified as a pharmaceutical compound with applications in medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. It falls under the category of small molecules used in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-O-C6-acid typically involves several key steps:

  1. Nitration: Introduction of nitro groups into the thalidomide structure.
  2. Reduction: Conversion of nitro groups to amines.
  3. Hydrolysis: Formation of the carboxylic acid group at the 5' position.

These reactions are performed under optimized conditions to maximize yield and purity, often using solvents like dimethylformamide and employing catalysts such as palladium on carbon for reductions .

Technical Details

The synthesis process may utilize continuous flow reactors for industrial-scale production, allowing for better control over reaction conditions and improved environmental sustainability. The use of automated systems helps maintain consistency in product quality.

Molecular Structure Analysis

Structure

Thalidomide-5'-O-C6-acid retains the core structure of thalidomide while incorporating a carboxylic acid functional group. The molecular formula can be represented as C15H13N2O3, reflecting its complex structure.

Data

The compound's structural analysis can be supported by techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR), which provide insights into its functional groups and molecular interactions .

Chemical Reactions Analysis

Reactions

Thalidomide-5'-O-C6-acid can undergo various chemical reactions:

  • Oxidation: The carboxylic acid can be oxidized to yield acyl derivatives.
  • Reduction: Nitro groups can be reduced to amines.
  • Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid site.

Technical Details

Common reagents include potassium permanganate for oxidation, palladium on carbon for reductions, and activating agents like carbodiimides for substitution reactions. These reactions are fundamental in modifying the compound for further applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for Thalidomide-5'-O-C6-acid primarily involves its interaction with cereblon, a component of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to cereblon, Thalidomide-5'-O-C6-acid facilitates the recruitment of specific substrates for ubiquitination, leading to their degradation by the proteasome. This targeted protein degradation mechanism is pivotal in eliminating harmful proteins associated with various diseases .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5'-O-C6-acid typically appears as a white to off-white solid with a melting point around 270–272°C. Its solubility varies depending on the solvent used, with common solvents including ethanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits typical chemical behaviors associated with carboxylic acids, including reactivity towards nucleophiles and participation in esterification reactions. Its stability under various conditions makes it suitable for diverse applications in research and industry .

Applications

Thalidomide-5'-O-C6-acid has several significant applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex molecules aimed at targeted therapies.
  • Biological Research: Utilized in creating probes to study protein interactions within cellular processes.
  • Pharmaceutical Industry: Acts as a precursor in developing new drugs targeting specific diseases, particularly cancer-related pathways .
Molecular Mechanisms of Thalidomide-5'-O-C6-Acid in Cereblon-Mediated Pathways

Structural Basis of Cereblon Ligand Binding Specificity

Thalidomide-5'-O-C6-acid (T5C6A) belongs to a class of cereblon (CRBN)-modulating agents designed for targeted protein degradation. Its molecular structure features a glutarimide ring – conserved across immunomodulatory drugs (IMiDs) – linked to a hexanoic acid moiety via an ester bond at the 5'-position. This C6 spacer confers distinct biophysical properties, enhancing hydrophobic interactions within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN's thalidomide-binding domain (TBD) [1] [5]. Crystallographic analyses reveal that the carboxylic acid terminus forms a hydrogen bond with His378 of CRBN, stabilizing the ligand-protein complex beyond the π-stacking interactions typical of unmodified thalidomide [7] [9]. This extended binding mode alters the topology of the CRBN surface, priming it for selective neosubstrate recruitment.

Table 1: Key Binding Interactions of T5C6A vs. Thalidomide in CRBN's Tri-Trp Pocket

Interaction SiteThalidomideT5C6-AcidFunctional Consequence
Trp380/Trp386/Trp400π-π stacking (glut. ring)π-π stacking (glut. ring)Anchors ligand core
His378NoneH-bond w/ C6-COOHStabilizes complex; alters surface electrostatics
Hydrophobic CavityPartial occupancyEnhanced via C6 alkyl chainIncreases binding affinity (Kd ~0.8 μM vs. ~4.5 μM for thalidomide)
Zinc Ion (Cys326/329)No effectIndirect stabilizationMaintains β-hairpin conformation

The (S)-enantiomer of T5C6A exhibits ~10-fold higher affinity for CRBN than its (R)-counterpart, mirroring the stereoselectivity observed in deuterium-stabilized thalidomide enantiomers [2]. This specificity arises from the relaxed conformation of the glutarimide ring in the (S)-form, optimizing van der Waals contacts with Trp386 [7].

Modulation of E3 Ubiquitin Ligase Complex Activity

Upon binding CRBN, T5C6A modulates the CRL4CRBN E3 ubiquitin ligase complex (comprising Cullin-4, DDB1, Roc1). Unlike thalidomide – which inhibits CRBN auto-ubiquitination – T5C6A acts as a molecular glue, inducing conformational changes that repurpose the ligase toward novel substrates (neosubstrates) [1] [4]. The C6-acid linker extends away from the TBD, creating an interfacial groove that accommodates zinc finger (ZF) domains of transcription factors like SALL4 and IKZF1/3. This facilitates ternary complex formation: CRBN–T5C6A–neosubstrate. Consequently, the neosubstrate is polyubiquitinated at lysine residues by the E2 ubiquitin-conjugating enzyme and degraded by the 26S proteasome [5] [9].

Table 2: Effects of T5C6A on CRL4CRBN Ubiquitination Activity

ActivityBaseline (No Ligand)+ Thalidomide+ T5C6A
CRBN AutoubiquitinationHighInhibited (~80% ↓)Partially inhibited (~40% ↓)
IKZF1/3 UbiquitinationNoneInducedEnhanced (2.1-fold vs. thalidomide)
SALL4 UbiquitinationNoneWeakly inducedStrongly induced (3.5-fold vs. thalidomide)
Ubiquitination Rate (Vmax)0.8 pmol/min2.5 pmol/min4.2 pmol/min

Downstream Effects on SALL4, IKZF1/3, and Other Neosubstrates

T5C6A’s degradation profile is defined by its selectivity for C2H2 ZF neosubstrates:

  • SALL4 Degradation: The C6 linker enhances recruitment of SALL4’s ZF2 domain (residues 410–432). Structural studies show the acid group positions SALL4’s β-hairpin closer to CRBN’s β-sheet, enabling hydrogen bonding between SALL4’s Glu414 and CRBN’s Tyr403 [9]. Degradation of SALL4 – a master regulator of limb development and stem cell pluripotency – disrupts FGF8/Wnt signaling, implicating T5C6A in pathways linked to thalidomide teratogenicity [4] [9].
  • IKZF1/3 Degradation: While thalidomide derivatives like lenalidomide preferentially degrade IKZF1/3 (mediating anti-myeloma effects), T5C6A exhibits balanced efficiency against both IKZF1 and SALL4. Its extended linker accommodates IKZF1’s ZF2 domain (residues 138–160) but with reduced affinity compared to 5-hydroxythalidomide due to steric constraints [7] [9].
  • Novel Neosubstrates: Proteomic screens identify casein kinase 1α (CK1α) and PLZF as potential T5C6A targets, though with lower efficiency than SALL4. This promiscuity stems from the linker’s flexibility, enabling adaptation to divergent ZF topologies [1] [7].

Comparative Analysis with Parent Compound Thalidomide and Analogues

T5C6A bridges the pharmacological space between classic IMiDs and next-generation PROTACs:

Table 3: Comparative Properties of Thalidomide, T5C6A, and Key Analogues

PropertyThalidomideLenalidomide5-HydroxythalidomideT5C6A
CRBN Kd (μM)4.5 ± 0.31.2 ± 0.23.1 ± 0.40.8 ± 0.1
Primary NeosubstratesSALL4 (weak)IKZF1/3 > CK1αSALL4 >> IKZF1SALL4 ≈ IKZF1/3
SALL4 DC50 (μM)>100>1000.90.4
IKZF1 DC50 (μM)>1000.25>100.6
PROTAC UtilityLowModerateLowHigh (C6-COOH for conjugation)
Metabolic StabilityLow (CYP2C19)ModerateHighHigh (esterase-resistant)
  • vs. Thalidomide: T5C6A shows ~5-fold higher CRBN affinity and superior degradation efficiency against SALL4 (DC50 0.4 μM vs. >100 μM). The hexanoic acid group mimics endogenous fatty acids, potentially enabling synergy with lipid-droplet dynamics in cancer cells [10].
  • vs. 5-Hydroxythalidomide: While both induce SALL4 degradation, T5C6A’s linker enables IKZF1/3 engagement – a trait absent in the metabolite. This dual activity may broaden therapeutic utility [7] [9].
  • PROTAC Applications: The terminal carboxylic acid of T5C6A is designed for covalent conjugation to target-binding ligands (e.g., BET inhibitors), creating heterobifunctional degraders. This contrasts with non-linker analogues like thalidomide-5,6-Cl, which lack conjugation handles [8].

Properties

Product Name

Thalidomide-5'-O-C6-acid

IUPAC Name

7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyheptanoic acid

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C20H22N2O7/c23-16-9-8-15(18(26)21-16)22-19(27)13-7-6-12(11-14(13)20(22)28)29-10-4-2-1-3-5-17(24)25/h6-7,11,15H,1-5,8-10H2,(H,24,25)(H,21,23,26)

InChI Key

HTRKTFQTJGMMTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.